2-cyclopropyl-4-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-ethylpyrimidine
Descripción
Propiedades
IUPAC Name |
4-[4-(2-cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]-1,6-dimethylpyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N8/c1-4-15-11-17(25-18(24-15)14-5-6-14)27-7-9-28(10-8-27)20-16-12-21-26(3)19(16)22-13(2)23-20/h11-12,14H,4-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NILIENYFBHCJDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC(=N1)C2CC2)N3CCN(CC3)C4=NC(=NC5=C4C=NN5C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mecanismo De Acción
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition disrupts the normal cell cycle progression, leading to the arrest of cell division. The compound’s interaction with CDK2 also induces apoptosis within cells.
Biochemical Pathways
The compound affects the cell cycle progression pathway by inhibiting CDK2. This inhibition disrupts the transition from the G1 phase to the S phase of the cell cycle, leading to cell cycle arrest. The compound also induces apoptosis, a programmed cell death pathway.
Result of Action
The compound’s action results in significant inhibition of cell growth. It has shown superior cytotoxic activities against various cell lines, including MCF-7 and HCT-116. The compound also induces apoptosis within cells.
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with its target and its overall stability.
: Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations.
Análisis Bioquímico
Biochemical Properties
The compound 2-cyclopropyl-4-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-ethylpyrimidine has been identified as a potential inhibitor of CDK2, a cyclin-dependent kinase. CDK2 is a key regulator of cell cycle progression and its inhibition can lead to cell cycle arrest, making it a promising target for cancer treatment.
Cellular Effects
In cellular studies, 2-cyclopropyl-4-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-ethylpyrimidine has shown significant cytotoxic activities against various cell lines. It has been found to inhibit the growth of MCF-7 and HCT-116 cells with IC50 values in the range of 45-97 nM and 6-99 nM, respectively.
Molecular Mechanism
The molecular mechanism of action of 2-cyclopropyl-4-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-ethylpyrimidine involves the inhibition of CDK2/cyclin A2. This compound binds to the active site of CDK2, preventing its interaction with cyclin A2 and leading to cell cycle arrest.
Actividad Biológica
2-Cyclopropyl-4-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-ethylpyrimidine is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound has garnered attention due to its potential therapeutic applications, particularly in oncology. Its structure suggests that it may exhibit significant biological activity through various mechanisms, notably as a cyclin-dependent kinase (CDK) inhibitor.
The molecular formula of the compound is with a molecular weight of 364.4 g/mol. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C19H24N8 |
| Molecular Weight | 364.4 g/mol |
| IUPAC Name | 4-[4-(2-cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]-1,6-dimethylpyrazolo[3,4-d]pyrimidine |
| InChI | InChI=1S/C19H24N8/c1-12... |
| Canonical SMILES | CC1=CC(=NC(=N1)C2CC2)N3CCN(CC3)C4=NC(=NC5=C4C=NN5C)C |
The primary mechanism of action for 2-cyclopropyl-4-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-ethylpyrimidine involves the inhibition of CDK2. CDKs are crucial for cell cycle progression; thus, their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. This selective targeting of tumor cells positions this compound as a promising candidate for cancer therapy.
Anticancer Activity
Research indicates that compounds in the pyrazolo[3,4-d]pyrimidine family exhibit notable anticancer properties by inhibiting various kinases. Specifically, studies have shown that such compounds can inhibit CDK2 and other related kinases like Src and Abl, which are involved in tumorigenesis and cancer progression .
Case Study: NCI Screening
In a comprehensive study conducted by the National Cancer Institute (NCI), several pyrazolo[3,4-d]pyrimidines were screened against 60 human tumor cell lines. Compounds similar to 2-cyclopropyl-4-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-ethylpyrimidine exhibited significant cytotoxicity across various cancer types including leukemia, melanoma, and non-small cell lung cancer. For instance:
| Cell Line Type | Inhibition Percentage (%) |
|---|---|
| MOLT-4 (Leukemia) | 96.27 |
| KM12 (Colon Cancer) | 95.45 |
| M14 (Melanoma) | 95.18 |
| HS578T (Breast Cancer) | 96.08 |
These findings underscore the compound's potential as an effective anticancer agent .
Additional Biological Activities
Beyond its anticancer properties, pyrazolo[3,4-d]pyrimidines have been studied for their antimicrobial and anti-inflammatory activities. The inhibition of various enzymes linked to these biological processes suggests a broader therapeutic utility .
Aplicaciones Científicas De Investigación
Overview
2-Cyclopropyl-4-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-ethylpyrimidine is a compound of significant interest in medicinal chemistry, primarily due to its potential as a therapeutic agent. This compound is categorized under pyrazolo[3,4-d]pyrimidines and has been studied for its biological activities, particularly in oncology.
CDK2 Inhibition
One of the most notable applications of this compound is its role as a cyclin-dependent kinase 2 (CDK2) inhibitor. CDK2 is crucial for cell cycle regulation, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells. This mechanism positions the compound as a promising candidate for cancer therapy .
Antitumor Activity
Research has demonstrated that 2-cyclopropyl-4-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-ethylpyrimidine exhibits significant antitumor activity. In vitro studies have indicated that the compound can effectively reduce the viability of various cancer cell lines by inducing programmed cell death .
Structure-Activity Relationship (SAR) Studies
The compound's structure allows for various modifications that can enhance its biological activity. SAR studies have focused on the piperazine and pyrimidine moieties to optimize potency and selectivity against cancer cells. These modifications are critical for developing more effective derivatives with improved pharmacological profiles .
Case Study 1: Mechanism of Action
A detailed investigation into the mechanism of action revealed that the compound binds selectively to CDK2, inhibiting its activity and leading to downstream effects on cell cycle progression. This specificity is essential for minimizing off-target effects and enhancing therapeutic efficacy .
Case Study 2: Comparative Efficacy
In comparative studies with other known CDK inhibitors, 2-cyclopropyl-4-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-ethylpyrimidine demonstrated superior efficacy in reducing tumor growth in xenograft models. These findings underscore its potential as a lead compound in drug development .
Análisis De Reacciones Químicas
Key Reaction:
Pyrimidine Ring Functionalization
The ethyl and cyclopropyl substituents on the pyrimidine ring are introduced via:
-
Ethylation : Nucleophilic substitution or Friedel-Crafts alkylation at position 6 using ethyl halides or ethyl Grignard reagents .
-
Cyclopropanation : Suzuki–Miyaura coupling with cyclopropyl boronic acid at position 2 .
Example Pathway:
Piperazine Linkage Optimization
The piperazine bridge connects the pyrimidine and pyrazolo[3,4-d]pyrimidine moieties. SAR studies indicate:
-
Substituent Effects : Bulky groups (e.g., cyclopropyl) at R₁ enhance metabolic stability, while ethyl groups at R₂ improve lipophilicity .
-
Electron-Withdrawing Groups : Fluorine or chloro substituents on the pyrimidine ring increase electrophilicity, facilitating nucleophilic attack .
SAR Table:
| Position | Substituent | Effect on Activity |
|---|---|---|
| R₁ | Cyclopropyl | ↑ Metabolic stability |
| R₂ | Ethyl | ↑ Lipophilicity |
| R₃ | Piperazine | Enables kinase inhibition |
Regioselectivity and Side Reactions
-
Chlorine Reactivity : Position 4 of pyrazolo[3,4-d]pyrimidine is more reactive than position 6 due to electronic and steric factors .
-
Byproducts : Competing reactions at position 6 may yield 6-substituted analogs , requiring chromatographic purification (e.g., silica gel with ethyl acetate/petroleum ether) .
Biological Activity and Target Engagement
The compound exhibits kinase inhibitory activity, particularly against EGFR and CDK4 . Key findings:
-
IC₅₀ Values : Sub-nanomolar inhibition of EGFR (e.g., 12b in : IC₅₀ = 0.016 µM).
-
Apoptosis Induction : Flow cytometry confirms cell cycle arrest at G1 phase .
Synthetic Challenges and Solutions
-
Low Yields : Optimized via microwave-assisted synthesis (e.g., 120°C, 30 min) .
-
Purification : Reverse-phase HPLC resolves structurally similar byproducts .
Comparative Analysis with Analogues
| Feature | Target Compound | Analogue (e.g., 1 in ) |
|---|---|---|
| Potency | IC₅₀ = 72 nM | IC₅₀ = 8.21 µM |
| LogP | 3.2 (calculated) | 2.8 |
| Kinase Selectivity | EGFR/CDK4 dual inhibition | EGFR-specific |
Comparación Con Compuestos Similares
Structural and Functional Comparison with Analogues
Core Heterocycle Variations
Pyrazolo[3,4-d]pyrimidine vs. Pyrazolo[1,5-a]pyrazine
- Compound from : 2-(4,6-Dimethylpyrazolo[1,5-a]pyrazin-2-yl)-7-(1-propylpiperidin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
- Key Difference : The pyrazolo[1,5-a]pyrazine core lacks the fused pyrimidine ring present in pyrazolo[3,4-d]pyrimidine, reducing structural resemblance to purines. This may limit kinase-targeting efficacy compared to the target compound .
- Activity : Pyrazolo[1,5-a]pyrazines are less studied for antitumor activity but are explored in kinase inhibition .
Pyrazolo[3,4-d]pyrimidine vs. Triazolo[4,3-a]pyridine
Substituent Modifications
Piperazine vs. Piperidine Linkers
- Compound from : 1-(4-Methylphenyl)-6-(methylsulfanyl)-4-piperidino-1H-pyrazolo[3,4-d]pyrimidine Key Difference: Replacing piperazine with piperidine eliminates one nitrogen atom, reducing basicity and hydrogen-bonding capacity. Impact: Piperidine-linked compounds may exhibit lower solubility and altered pharmacokinetics compared to piperazine-containing analogues .
Ethyl vs. Methoxy Substituents
Research Findings and Implications
- Metabolic Stability : Ethyl and cyclopropyl groups may enhance metabolic stability compared to methoxy-substituted analogues, which are prone to oxidative demethylation .
- Solubility Considerations : Piperazine-linked compounds generally exhibit higher aqueous solubility than piperidine derivatives, improving bioavailability .
Métodos De Preparación
Piperazine Substitution at Position 4
The 4-chloro group undergoes nucleophilic aromatic substitution (SNAr) with piperazine in dimethylformamide (DMF) at elevated temperatures. Using N-ethyl-N,N-diisopropylamine (DIPEA) as a base, this reaction achieves near-quantitative yields (98%) by mitigating steric hindrance from the 1- and 6-methyl groups.
Optimized Protocol
Ethyl Group Introduction at Position 6
The remaining 6-chloro substituent is replaced via Suzuki-Miyaura coupling with ethylboronic acid. Palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) facilitate this transformation in tetrahydrofuran (THF) at 80°C.
Representative Data
-
Characterization : NMR (400 MHz, DMSO-d₆) δ 3.91 (s, 3H, N–CH₃), 2.45 (q, J = 7.6 Hz, 2H, CH₂CH₃), 1.32 (t, J = 7.6 Hz, 3H, CH₂CH₃).
Construction of the Central Pyrimidine Ring
The central 2-cyclopropyl-6-ethylpyrimidine moiety is assembled via a Biginelli-like condensation. Cyclopropanecarboxamide reacts with ethyl acetoacetate and urea in the presence of hydrochloric acid, forming 2-cyclopropyl-6-ethylpyrimidin-4(3H)-one. Subsequent chlorination with POCl₃ yields 4-chloro-2-cyclopropyl-6-ethylpyrimidine.
Reaction Parameters
Coupling of the Pyrimidine and Pyrazolo[3,4-d]Pyrimidine Subunits
The final step involves linking the 4-chloro-2-cyclopropyl-6-ethylpyrimidine with the pre-functionalized pyrazolo[3,4-d]pyrimidine-piperazine derivative. A Buchwald-Hartwig amination using tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and Xantphos as ligands enables C–N bond formation.
Optimized Conditions
-
Catalyst : Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%).
-
Base : Cesium carbonate (2.5 eq).
-
Yield : 88% after purification via silica gel chromatography.
Analytical Characterization and Validation
Critical validation steps include nuclear magnetic resonance (NMR), mass spectrometry (MS), and high-performance liquid chromatography (HPLC).
Key Spectral Data
-
MS (ESI+) : m/z 452.2 [M+H]⁺.
-
NMR (500 MHz, CDCl₃) : δ 8.21 (s, 1H, pyrazolo H), 6.78 (s, 1H, pyrimidine H), 3.95 (s, 3H, N–CH₃), 2.98–2.89 (m, 4H, piperazine), 2.50 (q, J = 7.6 Hz, 2H, CH₂CH₃), 1.89–1.83 (m, 1H, cyclopropyl), 1.35 (t, J = 7.6 Hz, 3H, CH₂CH₃), 1.02–0.98 (m, 4H, cyclopropyl).
Challenges and Mitigation Strategies
Regioselectivity in Chlorination
Positional selectivity during chlorination is ensured by steric and electronic factors. The 4- and 6-positions on the pyrazolo[3,4-d]pyrimidine exhibit higher reactivity due to electron-deficient aromatic systems, favoring POCl₃ attack.
Palladium-Catalyzed Coupling Side Reactions
Competitive β-hydride elimination during ethyl group installation is suppressed by using bulky phosphine ligands (e.g., XPhos) and low-temperature protocols.
Industrial-Scale Considerations
Large-scale synthesis adopts flow chemistry to enhance heat transfer and reduce reaction times. For instance, continuous-flow reactors achieve 95% conversion in SNAr reactions within 30 minutes, compared to 5 hours in batch processes .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 2-cyclopropyl-4-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-ethylpyrimidine?
- Methodological Answer : Synthesis optimization should focus on reaction conditions (e.g., solvent selection, temperature, and catalysts). For example, piperazine-containing intermediates often require anhydrous conditions in dichloromethane with NaOH for nucleophilic substitution reactions, as seen in analogous syntheses of structurally related pyrimidine derivatives . Yield improvements may involve stepwise purification via column chromatography or recrystallization, as described in purity evaluations of similar compounds .
Q. Which analytical techniques are most reliable for assessing the purity of this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are critical for purity assessment. For instance, HPLC methods with UV detection at 254 nm and C18 columns (mobile phase: acetonitrile/water with 0.1% TFA) have been validated for pyrazolo-pyrimidine derivatives . Mass spectrometry (MS) and nuclear magnetic resonance (NMR) are essential for structural confirmation, particularly to resolve positional isomerism in the pyrimidine ring .
Q. What safety precautions are recommended for handling this compound in laboratory settings?
- Methodological Answer : Safety protocols should align with hazard codes H300-H313 (acute toxicity, skin irritation) and P301-P390 (emergency response). Use fume hoods, nitrile gloves, and lab coats. Avoid inhalation/contact, and store in airtight containers at 2–8°C, as advised for structurally related pyrimidines with similar reactivity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound?
- Methodological Answer : SAR studies should systematically modify substituents (e.g., cyclopropyl, ethyl groups) and assess binding affinity to target receptors. For example, piperazine-linked pyrazolo-pyrimidine derivatives have been tested for dopamine receptor affinity using radioligand displacement assays . Computational docking (e.g., AutoDock Vina) can predict binding modes, while in vitro assays (e.g., cAMP modulation) validate functional activity .
Q. What strategies resolve contradictions in solubility data for this compound across different solvents?
- Methodological Answer : Contradictions often arise from polymorphic forms or impurities. Use differential scanning calorimetry (DSC) to identify polymorphs, and quantify solubility via shake-flask methods with HPLC quantification. For example, solubility discrepancies in ethanol vs. DMSO for similar compounds were resolved by identifying trace water content in solvents .
Q. How can in vivo pharmacokinetic (PK) studies be tailored for this compound?
- Methodological Answer : PK studies should evaluate bioavailability, half-life, and metabolic stability. For piperazine-containing analogs, protocols include:
- Dosing : Oral administration in rodent models (5–10 mg/kg) with plasma sampling over 24h.
- Analytics : LC-MS/MS for quantifying parent compound and metabolites (e.g., N-dealkylation products).
- Tissue distribution : Radiolabeled tracing (e.g., ^14C-labeled analogs) to assess brain penetration, as demonstrated for neuroactive pyrimidines .
Q. What formulation challenges arise when developing this compound for preclinical testing?
- Methodological Answer : Poor aqueous solubility is a common issue. Strategies include:
- Nanoparticulate systems : Use poly(lactic-co-glycolic acid) (PLGA) nanoparticles to enhance bioavailability.
- Co-solvents : Ethanol/Cremophor EL mixtures (e.g., 10:90 v/v) for intravenous delivery, as validated for hydrophobic pyrazolo-pyrimidines .
- Lyophilization : Stabilize the compound with sucrose (1:5 w/w) for long-term storage .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
